molecular formula C16H16N2O3 B11951470 2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11951470
M. Wt: 284.31 g/mol
InChI Key: CACILLJLVMDISL-GZTJUZNOSA-N
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Description

2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C16H16N2O3 and a molecular weight of 284.318 g/mol It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 2-methoxybenzaldehyde and 2-methoxybenzoic hydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for 2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXYBENZOIC (2,4-DIHYDROXYBENZYLIDENE)HYDRAZIDE
  • 2-METHOXYBENZOIC (2-HYDROXYBENZYLIDENE)HYDRAZIDE
  • BENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE
  • 2-METHOXYBENZOIC (2-HYDROXY-1-NAPHTHYLMETHYLENE)HYDRAZIDE
  • 4-METHOXYBENZOIC (2,3-DIMETHOXYBENZYLIDENE)HYDRAZIDE

Uniqueness

2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE is unique due to the presence of both methoxy and hydrazide functional groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-20-14-9-5-3-7-12(14)11-17-18-16(19)13-8-4-6-10-15(13)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+

InChI Key

CACILLJLVMDISL-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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